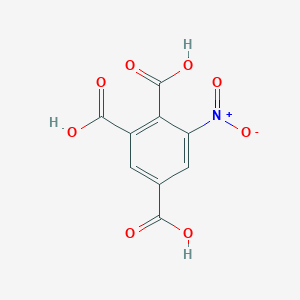

6-Nitrobenzene-1,2,4-tricarboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5NO8 |

|---|---|

Molecular Weight |

255.14 g/mol |

IUPAC Name |

6-nitrobenzene-1,2,4-tricarboxylic acid |

InChI |

InChI=1S/C9H5NO8/c11-7(12)3-1-4(8(13)14)6(9(15)16)5(2-3)10(17)18/h1-2H,(H,11,12)(H,13,14)(H,15,16) |

InChI Key |

FAPSHMSSVKCNBN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)C(=O)O)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Nitrobenzene 1,2,4 Tricarboxylic Acid and Its Precursors

Strategies for Aromatic Nitration in Polyfunctional Benzene (B151609) Systems

Aromatic nitration is a cornerstone of electrophilic aromatic substitution reactions, involving the introduction of a nitro group (-NO₂) onto an aromatic ring. In polyfunctional systems, the regiochemical outcome of the nitration is dictated by the electronic and steric effects of the existing substituents.

Regioselective Nitration Approaches and Mechanistic Considerations

The regioselectivity of aromatic nitration is profoundly influenced by the directing effects of the substituents already present on the benzene ring. These substituents can be broadly categorized as activating or deactivating groups, which respectively increase or decrease the rate of electrophilic aromatic substitution.

The mechanism of aromatic nitration typically involves the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and a strong acid catalyst, most commonly sulfuric acid. The nitronium ion is then attacked by the electron-rich π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation of this intermediate restores aromaticity and yields the nitroaromatic product.

Two primary mechanistic pathways for electrophilic aromatic nitration have been proposed: the Ingold-Hughes (polar) mechanism and the single-electron transfer (SET) mechanism. The Ingold-Hughes mechanism proceeds through the direct attack of the aromatic ring on the nitronium ion. In contrast, the SET mechanism involves the initial transfer of an electron from the aromatic compound to the nitronium ion, forming a radical cation and nitrogen dioxide, which then combine. The prevailing mechanism is influenced by factors such as the nature of the aromatic substrate and the reaction conditions.

The directing effects of substituents are paramount for achieving regioselectivity. Electron-donating groups (e.g., alkyl, hydroxyl, amino) are typically ortho- and para-directing, while electron-withdrawing groups (e.g., nitro, carboxyl, carbonyl) are meta-directing. In the case of synthesizing 6-Nitrobenzene-1,2,4-tricarboxylic acid, the nitration of a precursor like 1,2,4-benzenetricarboxylic acid would be challenging due to the strong deactivating and meta-directing nature of the three carboxylic acid groups. Therefore, the order of reactions in a multi-step synthesis is critical.

Table 1: Directing Effects of Common Substituents in Electrophilic Aromatic Nitration

| Substituent Group | Classification | Directing Effect |

|---|---|---|

| -OH, -NH₂, -OR | Activating | Ortho, Para |

| -Alkyl | Activating | Ortho, Para |

| -Halogen | Deactivating | Ortho, Para |

| -NO₂, -COOH, -SO₃H | Deactivating | Meta |

| -C(O)R, -C(O)OR | Deactivating | Meta |

Influence of Protecting Groups on Nitration Selectivity

In molecules with highly reactive functional groups, such as amino or hydroxyl groups, protecting groups are often employed to prevent undesired side reactions during nitration and to control regioselectivity. For instance, the direct nitration of aniline can lead to oxidation and the formation of a mixture of isomers due to the formation of the anilinium ion in the acidic medium.

To circumvent these issues, the amino group can be protected, for example, by acetylation with acetic anhydride to form acetanilide. The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for a more controlled nitration. Following the nitration step, the protecting group can be removed by hydrolysis to regenerate the amino group. This strategy ensures that the desired nitro-substituted aniline is obtained as the major product.

While not directly applicable to the carboxylic acid groups in the synthesis of this compound, the principle of using protecting groups is a fundamental strategy in the synthesis of complex polyfunctional aromatic compounds.

Carboxylic Acid Group Introduction and Transformation Pathways

The introduction of carboxylic acid groups onto an aromatic ring is a key transformation in the synthesis of this compound. These groups can be introduced through various methods, with the oxidation of alkyl substituents being a prominent approach.

Oxidation of Alkyl Substituents to Carboxylates

A common and effective method for introducing carboxylic acid groups onto a benzene ring is the oxidation of alkyl side chains. This reaction is particularly useful as it allows for the conversion of readily available alkylated benzenes into their corresponding benzoic acid derivatives. Strong oxidizing agents are typically required for this transformation.

Potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄), often generated in situ from sodium or potassium dichromate and sulfuric acid, are frequently employed for this purpose. The reaction proceeds by attacking the benzylic position, the carbon atom directly attached to the aromatic ring. A key requirement for this reaction to occur is the presence of at least one hydrogen atom on the benzylic carbon. Therefore, primary and secondary alkyl groups are readily oxidized, while tertiary alkyl groups are resistant to this type of oxidation.

For instance, the synthesis of 1,2,4-benzenetricarboxylic acid (trimellitic acid), a likely precursor to this compound, can be achieved through the oxidation of 1,2,4-trimethylbenzene (pseudocumene). wikipedia.org

Table 2: Common Oxidizing Agents for Alkylbenzene Side-Chain Oxidation

| Oxidizing Agent | Typical Conditions | Substrate Scope |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous, basic or acidic, heat | Primary and secondary alkyl groups |

| Chromic Acid (H₂CrO₄) | Aqueous acid, heat | Primary and secondary alkyl groups |

| Nitric Acid (HNO₃) | Concentrated, heat | Can be used, but may also lead to nitration |

Esterification and Hydrolysis Processes in Carboxylic Acid Derivatization

Esterification and hydrolysis are fundamental reactions for the protection and deprotection of carboxylic acid groups, as well as for the synthesis of ester derivatives.

Esterification: The conversion of a carboxylic acid to an ester is commonly achieved through Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed.

The mechanism of Fischer esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester.

Hydrolysis: The reverse of esterification is hydrolysis, which converts an ester back to a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis is the microscopic reverse of Fischer esterification and is also an equilibrium process. An excess of water is used to shift the equilibrium towards the products.

Base-promoted hydrolysis (saponification) is an irreversible process. A stoichiometric amount of a strong base, such as sodium hydroxide, is used. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. The subsequent elimination of the alkoxide ion forms the carboxylic acid, which is then deprotonated by the strong base to form a carboxylate salt. An acidic workup is required to protonate the carboxylate and obtain the free carboxylic acid.

These processes are crucial for manipulating carboxylic acid functionalities during a multi-step synthesis, for example, by protecting them as esters to prevent them from interfering with other reactions.

Multi-step Synthetic Routes and Yield Optimization Strategies

The synthesis of a polysubstituted benzene derivative like this compound necessitates a carefully planned multi-step synthetic route. The order in which the substituents are introduced is critical to ensure the desired regiochemistry.

A plausible synthetic route for this compound would likely commence with a readily available starting material such as 1,2,4-trimethylbenzene (pseudocumene).

Proposed Synthetic Route:

Oxidation: The first step would involve the oxidation of the three methyl groups of 1,2,4-trimethylbenzene to carboxylic acid groups using a strong oxidizing agent like potassium permanganate or chromic acid. This would yield 1,2,4-benzenetricarboxylic acid (trimellitic acid). wikipedia.org

Nitration: The subsequent step would be the nitration of 1,2,4-benzenetricarboxylic acid. The three carboxylic acid groups are strongly deactivating and meta-directing. In this specific case, the positions ortho and para to the three carboxyl groups are sterically hindered and electronically deactivated. The nitration would be expected to occur at the position that is least deactivated and sterically accessible, which is the 6-position. This regioselectivity is a key consideration in this synthesis.

Yield Optimization Strategies:

Reaction Conditions: Careful control of the reaction temperature is essential. Higher temperatures can lead to the formation of multiple nitrated byproducts. libretexts.org The ratio of nitric acid to the acid catalyst (e.g., sulfuric acid) can also be adjusted to optimize the concentration of the nitronium ion.

Dehydrating Agents: The water produced during the nitration reaction can dilute the acid catalyst and decrease the reaction rate. The use of a dehydrating agent can help to maintain the concentration of the strong acid and improve the yield.

Alternative Nitrating Agents: In some cases, alternative nitrating agents, such as nitronium tetrafluoroborate (NO₂BF₄), can provide higher yields and selectivities, particularly for less reactive substrates.

Continuous-Flow Microreactors: Modern synthetic techniques, such as the use of continuous-flow microreactors, can offer significant advantages for nitration reactions. These systems allow for precise control over reaction parameters like temperature, pressure, and reaction time, which can lead to improved yields, higher selectivity, and enhanced safety compared to traditional batch processes.

Chemical Reactivity and Derivatization of 6 Nitrobenzene 1,2,4 Tricarboxylic Acid

Transformations of the Nitro Group

The nitro group of 6-Nitrobenzene-1,2,4-tricarboxylic acid is a key functional group that can undergo several transformations, most notably reduction to an amino group. This conversion is a fundamental step in the synthesis of many organic compounds, including dyes and pharmaceuticals. nih.govjsynthchem.com

Selective Reduction to Amino Derivatives

The selective reduction of the nitro group to an amine is a crucial and widely used transformation in organic synthesis. acs.org This process converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the aromatic ring. pearson.com A variety of reagents and catalytic systems have been developed for the reduction of aromatic nitro compounds, with a focus on chemoselectivity to avoid the reduction of other sensitive functional groups, such as the carboxylic acids present in the target molecule. niscpr.res.in

Common methods for this transformation include:

Catalytic Hydrogenation: This is a classic method that employs hydrogen gas (H₂) with a metal catalyst, such as palladium on carbon (Pd/C). youtube.com

Metal-Acid Systems: A frequently used and milder method involves the use of a metal, such as iron (Fe) or tin (Sn), in the presence of an acid like hydrochloric acid (HCl). youtube.commdpi.com The Béchamp reaction, using iron and HCl, is one of the oldest commercial processes for preparing aromatic amines. mdpi.com

Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) is typically a mild reducing agent for aldehydes and ketones, but its reactivity can be enhanced with additives. jsynthchem.com For instance, the NaBH₄/Ni(PPh₃)₄ system has been shown to reduce nitroaromatic compounds to their corresponding amines. jsynthchem.com

Transfer Hydrogenation: This method uses a hydrogen donor molecule in the presence of a catalyst. For example, hydrazine (B178648), in the form of hydrazine glyoxylate, has been used with zinc or magnesium powder for the selective reduction of aromatic nitro compounds. niscpr.res.in

The choice of reducing agent is critical to ensure that the carboxylic acid groups remain intact. The presence of electron-withdrawing groups, such as carboxylic acids, can influence the rate of reduction. mdpi.com

| Reagent/System | Description | Selectivity |

|---|---|---|

| H₂/Pd-C | Catalytic hydrogenation using hydrogen gas and palladium on a carbon support. youtube.com | Generally effective, but conditions must be controlled to avoid reduction of the aromatic ring or carboxylic acids. |

| Fe/HCl | A classic and mild method using iron metal in hydrochloric acid. youtube.com | Highly chemoselective for the nitro group in the presence of other reducible functionalities. |

| NaBH₄ / Ni(PPh₃)₄ | A modified sodium borohydride system where the transition metal complex enhances reducing power. jsynthchem.com | Demonstrated for the reduction of various nitroaromatic compounds to amines. jsynthchem.com |

| Hydrazine Glyoxylate / Zn or Mg | A transfer hydrogenation system that provides a convenient and selective reduction of aromatic nitro groups. niscpr.res.in | Effective for selective reduction in the presence of other reducible groups like carboxylic acids. niscpr.res.in |

Reaction Pathways for Nitro Group Interconversion

The reduction of a nitro group to an amine is a six-electron process that proceeds through several stable intermediates. nih.gov Understanding these pathways is essential for controlling the reaction to isolate specific derivatives. The primary intermediates in the reduction sequence are the corresponding nitroso and N-hydroxylamino compounds. nih.govnih.gov

The general pathway is as follows: R-NO₂ (Nitro) → R-NO (Nitroso) → R-NHOH (Hydroxylamine) → R-NH₂ (Amine)

By carefully selecting the reducing agents and reaction conditions, it is possible to stop the reduction at an intermediate stage. For example, using ammonia-borane (NH₃BH₃) with a silver/TiO₂ catalyst can selectively produce N-aryl hydroxylamines from nitroarenes. mdpi.com The intermediates in this reduction sequence are also susceptible to oxidation and can produce reactive oxygen species. nih.gov

Beyond reduction, the nitro group can act as a good leaving group in nucleophilic aromatic substitution reactions, enabling its replacement with other functional groups, although this is less common than reduction. nih.gov

Reactions Involving Carboxylic Acid Functionalities

The three carboxylic acid groups on the benzene (B151609) ring are sites for a variety of chemical transformations, including the formation of amides and esters, decarboxylation, and coordination with metal ions to form complex structures. mdpi.com

Amidation and Esterification Reactions

The carboxylic acid groups of this compound can readily undergo amidation and esterification. These are standard condensation reactions that form amide and ester bonds, respectively, by reacting the carboxylic acid with an amine or an alcohol. These reactions typically require activation of the carboxylic acid, often by converting it to a more reactive derivative such as an acyl chloride or by using a coupling agent.

In a related, more direct approach, amides have been synthesized in a single step from esters and nitroarenes. nih.gov This method involves the reduction of the nitroarene to an intermediate like azobenzene, which then reacts with the ester under nickel catalysis to form the amide. nih.gov This suggests alternative synthetic routes for creating amide derivatives from precursors of this compound.

Decarboxylation Studies and Products

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). wikipedia.org The decarboxylation of aromatic carboxylic acids can be challenging and often requires high temperatures or specific catalysts. cdnsciencepub.com The stability of the resulting carbanion intermediate is a key factor; acids with electron-withdrawing groups, such as a nitro group, can facilitate decarboxylation. wikipedia.orgcdnsciencepub.com

Several methods exist for the decarboxylation of aromatic acids:

Copper Chromite-Quinoline Reaction: A method used in isotopic studies, though it can give variable yields. cdnsciencepub.com

Schmidt Reaction: Another method used for isotopic analysis. cdnsciencepub.com

Hunsdiecker Reaction: This involves the reaction of a silver salt of the carboxylic acid with bromine. It has been shown to give high yields for nitrobenzoic acids. cdnsciencepub.com

Catalytic Decarboxylation: Transition metal salts, especially copper compounds, can facilitate the reaction. wikipedia.org More recently, multifunctional catalysts composed of bimetallic nanoparticles have been developed for the selective decarboxylation of substituted aromatic carboxylic acids. nih.gov

Coordination Chemistry with Metal Centers

Polycarboxylic acids are excellent ligands in coordination chemistry, acting as building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs). pressbooks.pub The carboxylate groups can coordinate to metal centers in various modes (monodentate, bidentate, bridging), leading to a rich diversity of structures, from one-dimensional chains to complex three-dimensional frameworks. mdpi.comrsc.org

Benzene-1,3,5-tricarboxylic acid (H₃btc), a structural isomer of the title compound's parent acid, is a widely used linker in the synthesis of MOFs with metals like copper(II) and zinc(II). acs.orgnih.gov Similarly, benzene-1,2,4,5-tetracarboxylic acid has been used to create 3D coordination polymers. rsc.org The presence of a nitro group on the aromatic ring, as in this compound, adds another dimension to its coordination behavior. While the carboxylate groups are the primary coordination sites, the nitro group can influence the electronic properties of the ligand and the resulting framework, and in some cases, may participate in weaker interactions. mdpi.com

Electrophilic and Nucleophilic Aromatic Substitution Investigations on the Benzene Ring

The reactivity of the benzene ring in "this compound" is profoundly influenced by the electronic properties of its substituents: one nitro group (-NO₂) and three carboxylic acid groups (-COOH). These groups are all strongly electron-withdrawing, which significantly alters the electron density of the aromatic system and dictates its behavior in substitution reactions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the attack of an electron-rich aromatic ring on an electrophile. byjus.com The reaction generally proceeds in three steps: generation of the electrophile, formation of a resonance-stabilized carbocation intermediate (arenium ion), and subsequent deprotonation to restore aromaticity. byjus.combyjus.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.com

However, the benzene ring of this compound is highly deactivated towards electrophilic attack. Both the nitro group and the carboxylic acid groups are powerful deactivating groups due to their electron-withdrawing nature. They pull electron density away from the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles. The presence of four such deactivating groups makes electrophilic substitution on this molecule exceedingly difficult, requiring very harsh reaction conditions.

The directing effects of these substituents further complicate potential electrophilic substitution. Both nitro and carboxylic acid groups are meta-directors. This means they direct incoming electrophiles to the positions meta to themselves. In this compound, the available positions on the ring are all subject to the deactivating and directing effects of multiple substituents, further inhibiting the reaction. For instance, the nitration of nitrobenzene (B124822) to form 1,3-dinitrobenzene (B52904) requires more severe conditions than the nitration of benzene itself, and the introduction of a third nitro group is even more challenging. Given that this compound already possesses four strongly deactivating groups, further electrophilic substitution is not a synthetically viable reaction under standard laboratory conditions.

Nucleophilic Aromatic Substitution

In contrast to its inertness towards electrophiles, the highly electron-deficient nature of the this compound ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr). This type of reaction is facilitated by the presence of strong electron-withdrawing groups, particularly those positioned ortho and para to a potential leaving group. blogspot.com These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed when the nucleophile attacks the aromatic ring. nih.gov

The reactivity of an aromatic ring towards nucleophilic substitution increases with the number of electron-withdrawing groups. youtube.com For example, 1-chloro-2,4,6-trinitrobenzene is significantly more reactive towards nucleophiles than 1-chloro-2-nitrophenol. blogspot.comyoutube.comdoubtnut.com In the case of this compound, the cumulative effect of one nitro and three carboxyl groups strongly activates the ring for nucleophilic attack.

While there is no good leaving group (like a halogen) present on the ring of this compound, it is conceivable that under specific conditions, one of the existing substituents could be displaced by a powerful nucleophile. The nitro group, in particular, can sometimes act as a leaving group in SNAr reactions, especially when the ring is highly activated. Theoretical studies on nitroaromatic compounds indicate that the addition of a nucleophile to the electron-deficient ring is the rate-limiting step in such reactions. nih.gov

Detailed experimental research specifically documenting the electrophilic and nucleophilic aromatic substitution reactions on this compound is not extensively available. The predicted reactivity is based on the well-established principles of physical organic chemistry concerning substituent effects on aromatic rings. The table below summarizes the general influence of the types of substituents present on this molecule on the two major classes of aromatic substitution reactions.

| Reaction Type | Substituent | Effect on Benzene Ring | Reactivity | Directing Influence |

| Electrophilic Aromatic Substitution | Nitro (-NO₂) | Strong Electron-Withdrawing | Strongly Deactivating | meta |

| Carboxylic Acid (-COOH) | Strong Electron-Withdrawing | Strongly Deactivating | meta | |

| Nucleophilic Aromatic Substitution | Nitro (-NO₂) | Strong Electron-Withdrawing | Strongly Activating | ortho, para |

| Carboxylic Acid (-COOH) | Strong Electron-Withdrawing | Strongly Activating | ortho, para |

Advanced Spectroscopic and Diffraction Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including 6-Nitrobenzene-1,2,4-tricarboxylic acid. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for assembling the molecular framework.

Proton (¹H) NMR spectroscopy is instrumental in defining the substitution pattern on the benzene (B151609) ring. The chemical shifts of aromatic protons are influenced by the electronic effects of the substituents. ucalgary.ca For this compound, the aromatic region of the ¹H NMR spectrum, typically between δ 6.5 and 8.0 ppm, reveals the specific arrangement of the nitro and carboxylic acid groups. ucalgary.calibretexts.org The electron-withdrawing nature of both the nitro group and the three carboxylic acid groups deshields the aromatic protons, causing them to resonate at a lower field. The integration of the signals in the aromatic region confirms the number of protons attached to the ring, and the coupling patterns (splitting) between adjacent protons provide definitive evidence of their relative positions. High-resolution ¹H NMR spectroscopy serves as a powerful tool for the direct determination of regioisomeric ratios in nitrated aromatic compounds. sciepub.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | 8.5 - 8.7 | Doublet |

| H-5 | 8.9 - 9.1 | Doublet |

Note: Actual chemical shifts can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, and the number of signals reveals the molecular symmetry. libretexts.orgpearson.com The chemical shifts of the carbon atoms are indicative of their chemical environment. Aromatic carbons typically resonate in the δ 120-150 ppm range. libretexts.org The carbons attached to the electron-withdrawing nitro and carboxyl groups will be shifted downfield. The quaternary carbons, including those of the carboxylic acid groups and the carbons bonded to the substituents, often exhibit lower intensity signals. Proton-decoupled ¹³C NMR spectra simplify the analysis by presenting each carbon signal as a singlet, which is crucial for complex molecules. libretexts.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 | ~135 |

| C-2 | ~133 |

| C-3 | ~130 |

| C-4 | ~140 |

| C-5 | ~125 |

| C-6 | ~150 |

| Carboxyl C (C-1) | ~168 |

| Carboxyl C (C-2) | ~167 |

| Carboxyl C (C-4) | ~166 |

Note: Actual chemical shifts can vary based on solvent and experimental conditions.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is pivotal for identifying the functional groups present in this compound.

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups within the this compound molecule by detecting their characteristic vibrational frequencies. libretexts.orgpressbooks.pub The presence of carboxylic acid groups is indicated by a very broad O-H stretching band in the region of 3300-2500 cm⁻¹ and a strong C=O (carbonyl) stretching absorption between 1760-1690 cm⁻¹. libretexts.org The nitro group (NO₂) exhibits two strong characteristic stretching vibrations: an asymmetric stretch typically found between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. Aromatic C-H stretching vibrations appear in the 3100-3000 cm⁻¹ range, while C-C in-ring stretching vibrations are observed in the 1600-1400 cm⁻¹ region. libretexts.org

Interactive Data Table: Key IR Absorption Bands

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 |

| Nitro Group | Asymmetric NO₂ Stretch | 1550 - 1475 |

| Nitro Group | Symmetric NO₂ Stretch | 1360 - 1290 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C-C Stretch | 1600 - 1400 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. nih.gov The electron ionization (EI) mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. The fragmentation pattern, which results from the cleavage of the molecule into smaller, charged fragments, offers a "fingerprint" that can be used to confirm the structure. Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ or HNO₂. nih.gov For tricarboxylic acids, fragmentation often involves the loss of carboxyl groups. nih.gov

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z Value | Possible Fragment |

| 257 | [M]⁺ (Molecular Ion) |

| 239 | [M - H₂O]⁺ |

| 211 | [M - NO₂]⁺ |

| 193 | [M - NO₂ - H₂O]⁺ |

| 166 | [M - 2COOH]⁺ |

Note: The molecular weight of this compound (C₉H₅NO₈) is 255.14 g/mol . The table reflects common fragmentation patterns and not necessarily the exact masses.

X-ray Diffraction Techniques for Crystalline Structures

X-ray diffraction (XRD) stands as a cornerstone for the structural analysis of crystalline materials. By measuring the angles and intensities of X-rays diffracted by the crystal lattice, XRD provides fundamental information about the atomic arrangement, crystal structure, and phase purity of a sample.

Single-Crystal X-ray Diffraction for Definitive Structural Determination

While specific crystallographic data for this compound is not publicly available, analysis of analogous nitroaromatic compounds provides insight into the expected results. For instance, the analysis of a related compound, 1-Chloro-2-methyl-4-nitrobenzene, yielded detailed structural parameters. researchgate.netmdpi.com A similar investigation on this compound would produce a comparable set of data, defining its crystal system, space group, and unit cell dimensions.

Table 1: Example Crystallographic Data Determined by SC-XRD for an Analogous Compound (1-Chloro-2-methyl-4-nitrobenzene). mdpi.com

| Parameter | Value |

| Chemical Formula | C₇H₆NO₂Cl |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.5698(8) |

| b (Å) | 3.7195(3) |

| c (Å) | 13.5967(8) |

| β (°) | 91.703(3) |

| Volume (ų) | 685.96(10) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 91(2) |

This definitive structural information is crucial for understanding the compound's physical properties and chemical reactivity.

Powder X-ray Diffraction in Material Characterization

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline samples. It is instrumental in confirming the phase identity and assessing the purity of a synthesized batch of this compound. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for the crystalline solid.

The PXRD pattern can be compared against a database or a pattern calculated from single-crystal data to verify the material's identity. Furthermore, the presence of peaks from other crystalline phases would indicate impurities in the sample. The sharpness of the diffraction peaks also provides qualitative information about the degree of crystallinity and crystallite size.

Other Chromatographic and Spectrophotometric Techniques

Beyond structural elucidation, a combination of chromatographic and spectrophotometric methods is essential for assessing purity and probing the electronic characteristics of this compound.

High-Performance Liquid Chromatography (HPLC) in Purity and Separation Studies

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For this compound, an HPLC method, typically utilizing a reversed-phase column (like an ODS2) and a UV detector, would be developed to assess its purity. energetic-materials.org.cn The separation is based on the differential partitioning of the analyte and any impurities between a stationary phase and a liquid mobile phase.

By optimizing conditions such as the mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water), flow rate, and column temperature, a sharp, well-resolved peak for the target compound can be achieved. energetic-materials.org.cn The retention time is a characteristic identifier for the compound under specific conditions, while the peak area is proportional to its concentration, allowing for quantitative purity analysis. This method is highly sensitive for detecting trace impurities that may arise from the synthesis process.

Table 2: Example HPLC Method Parameters for Purity Analysis of a Related Dichlorotrinitrobenzene Compound. energetic-materials.org.cn

| Parameter | Condition |

| Column | Hypersil ODS2 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water (55:45 v/v) |

| Flow Rate | 1.2 mL/min |

| Detection | UV at 240 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

UV-Vis Spectroscopy in Electronic Structure Probing

UV-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a ground state to a higher energy excited state. The resulting spectrum provides valuable information about the molecule's conjugated systems and chromophores.

The spectrum of a nitroaromatic compound typically displays distinct absorption bands. nih.gov These can be attributed to π→π* transitions, usually occurring at shorter wavelengths with high intensity, and n→π* transitions, which are characteristic of the nitro group, appearing at longer wavelengths with lower intensity. dtic.mil The position and intensity of these absorption maxima are sensitive to the solvent environment, with solvent polarity often inducing shifts in the peak wavelengths (solvatochromism). nih.gov Analyzing these spectral features helps to characterize the electronic structure of the molecule.

Table 3: Typical Electronic Transitions in Nitroaromatic Compounds Observed via UV-Vis Spectroscopy. nih.govdtic.mil

| Transition Type | Associated Chromophore | Expected Wavelength Region |

| π→π | Benzene Ring / Conjugated System | 250-280 nm |

| n→π | Nitro Group (-NO₂) | ~340-355 nm |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometry and electronic characteristics of a molecule. By solving approximations of the Schrödinger equation, these methods can determine stable molecular conformations, orbital energies, and the distribution of electron density, which are key to understanding the molecule's physical and chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the structure and energy of molecules. For 6-Nitrobenzene-1,2,4-tricarboxylic acid, a key structural question is the preferred orientation of the three carboxylic acid groups and the nitro group relative to the benzene (B151609) ring and each other. These orientations, or conformations, can have different energies, with the molecule predominantly adopting the lowest energy (most stable) conformation.

DFT calculations can be employed to perform a conformational analysis by systematically rotating the rotatable bonds—specifically, the C-C bonds connecting the carboxylic groups and the C-N bond of the nitro group to the benzene ring. For each conformation, the total electronic energy is calculated. The structure with the lowest energy is identified as the global minimum on the potential energy surface.

In substituted benzoic acids, the orientation of the carboxylic acid's hydroxyl group relative to a neighboring substituent can lead to different conformers, often labeled as cis and trans. For a molecule like 4-methyl-3-nitrobenzoic acid, DFT calculations have shown that the cis conformer, where the acidic hydrogen is closer to the nitro group, is more stable than the trans conformer. scirp.orgresearchgate.net A similar analysis for this compound would involve optimizing the geometry of various rotamers to find the most stable arrangement, considering potential intramolecular hydrogen bonding between the carboxylic acid groups and between a carboxyl group and the nitro group, which can significantly influence conformational preference.

Table 1: Illustrative DFT Energy Calculation for Conformers of a Substituted Nitrobenzoic Acid

| Conformer | Description | Relative Energy (kcal/mol) | Stability |

| Conformer A | All COOH groups planar with ring, specific orientation | 0.00 | Most Stable |

| Conformer B | One COOH group rotated 90° | +2.5 | Less Stable |

| Conformer C | Nitro group rotated 45° | +1.8 | Less Stable |

| Conformer D | Alternative planar COOH orientation | +0.5 | Stable |

Note: Data are hypothetical and for illustrative purposes to show how DFT is used to compare conformational stability.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most easily added, indicating the molecule's ability to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and stability. wuxiapptec.com A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wuxiapptec.com Conversely, a small gap suggests the molecule is more reactive. researchgate.net

For this compound, both the nitro group and the carboxylic acid groups are strong electron-withdrawing groups. This would be expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor. DFT calculations can provide precise energy values for these orbitals. Analysis of the spatial distribution of the HOMO and LUMO can reveal which parts of the molecule are most involved in electron-donating and electron-accepting interactions, respectively. youtube.com Studies on related molecules like nitroterephthalic acid provide a basis for understanding these properties. nih.gov

Table 2: Representative Frontier Orbital Energies for Aromatic Acids

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzoic Acid | -7.2 | -1.1 | 6.1 |

| Nitrobenzene (B124822) | -7.9 | -2.8 | 5.1 |

| Phthalic Acid | -7.5 | -1.5 | 6.0 |

| This compound (Hypothetical) | -8.5 | -3.5 | 5.0 |

Note: Values are illustrative, based on general trends observed in related compounds. researchgate.netresearchgate.net

Reaction Mechanism Predictions and Energetic Profiling

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, it is possible to identify transition states and intermediates, and to calculate the activation energies that govern reaction rates.

The functional groups of this compound can undergo various transformations. The nitro group can be reduced to an amino group, a fundamental reaction in the synthesis of anilines. csbsju.eduyoutube.com The carboxylic acid groups can undergo reactions such as esterification or decarboxylation.

Table 3: Hypothetical Activation Energies for Nitro Group Reduction Steps

| Reaction Step | Reactant | Product | Activation Energy (kcal/mol) |

| 1 | R-NO₂ | R-NO | 25.4 |

| 2 | R-NO | R-NHOH | 18.2 |

| 3 | R-NHOH | R-NH₂ | 21.0 |

Note: Data are illustrative to demonstrate the concept of energetic profiling for a multi-step reaction.

Regioselectivity refers to the preference for a reaction to occur at one position on a molecule over another. In the case of electrophilic aromatic substitution on this compound, the existing substituents will direct any incoming electrophile to a specific position on the benzene ring. The nitro group and the three carboxylic acid groups are all electron-withdrawing and are known as deactivating, meta-directing groups.

Computational models can predict this outcome quantitatively. One common approach is to calculate the relative energies of the possible reaction intermediates (the σ-complexes or Wheland intermediates) that would be formed by the electrophile attacking each available carbon atom on the ring. nih.gov The intermediate with the lowest energy corresponds to the most stable transition state leading to it, and thus indicates the preferred reaction pathway. rsc.org For this compound, the only available position for substitution is C3. Computational analysis would confirm the high activation energy for substitution at this doubly-deactivated position compared to benzene. Furthermore, models based on the distribution of electron density or molecular electrostatic potential can also be used to predict the most likely site for electrophilic attack. rsc.orgnih.gov

Table 4: Illustrative Calculated Relative Energies of Intermediates for Electrophilic Attack on a Disubstituted Benzene

| Position of Attack | Relative Energy of σ-complex (kcal/mol) | Predicted Outcome |

| Ortho | +5.2 | Disfavored |

| Meta | 0.0 | Favored |

| Para | +6.5 | Disfavored |

Note: Data are hypothetical for a generic deactivated aromatic ring, illustrating the prediction of meta-selectivity.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for determining the properties of a single, static molecule (often in the gas phase), Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time, typically in the presence of a solvent. frontiersin.org MD simulations model the movements of atoms by solving Newton's equations of motion, allowing for the exploration of the molecule's accessible conformations in a more realistic environment. biorxiv.org

For this compound, an MD simulation in an aqueous solution would reveal how the molecule's structure fluctuates. It would show the rotation of the carboxyl and nitro groups, the flexibility of the molecule, and the formation and breaking of intramolecular and intermolecular hydrogen bonds with surrounding water molecules. acs.orgnih.gov This exploration of the conformational space is crucial for understanding how the molecule's shape and properties might change in different environments. nih.gov The results from MD simulations can provide a statistical representation of the most populated conformations, which can then be used as starting points for more accurate, but computationally expensive, quantum chemical calculations. nih.gov This combined approach offers a powerful strategy for linking the dynamic behavior of a molecule to its chemical properties.

Applications in Materials Science and Functional Systems

Catalysis and Catalytic Systems

The unique electronic and structural features of 6-Nitrobenzene-1,2,4-tricarboxylic acid, also known as 6-nitrotrimellitic acid, position it as a candidate for applications in catalysis. The tricarboxylic acid arrangement allows for the formation of stable coordination complexes with various metal centers, while the electron-withdrawing nature of the nitro group can influence the electronic properties and reactivity of such complexes. However, specific applications remain largely conceptual.

Heterogeneous Catalysis Using MOF-Based Materials

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is crucial as it dictates the pore size, shape, and chemical environment of the resulting framework. Nitro-functionalized linkers are of particular interest because the polar nitro group can enhance interactions with guest molecules and the electron-withdrawing properties can increase the Lewis acidity of the metal centers, potentially boosting catalytic activity. researchgate.net

A plausible, though currently undocumented, application involves using this compound as a linker to synthesize a novel MOF. Such a MOF could theoretically be used in catalysis in two primary ways:

Direct Use : The inherent Lewis acidity, potentially enhanced by the nitro group, could be exploited for acid-catalyzed reactions. researchgate.net

Post-Synthetic Modification : The nitro group on the framework's pore walls could be chemically reduced to an amino group (-NH2). Amino-functionalized MOFs are well-established as effective basic heterogeneous catalysts for a variety of organic transformations, including Knoevenagel and aldol (B89426) condensations. nih.govnih.gov This post-synthetic modification would transform the material from a potentially Lewis acidic catalyst to a basic one.

Despite this theoretical potential, a search of the current scientific literature reveals no specific examples of MOFs that have been synthesized using this compound as the organic linker for catalytic purposes. Research in this area has focused on other nitro-functionalized ligands or more common tricarboxylic acids like trimesic acid (benzene-1,3,5-tricarboxylic acid). nih.gov

Homogeneous Catalysis with Metal Complexes

In homogeneous catalysis, a soluble metal complex acts as the catalyst. The ligands attached to the metal center are critical for tuning the catalyst's solubility, stability, and reactivity. The three carboxylic acid groups of this compound could act as coordination sites, forming stable chelate complexes with a variety of transition metals.

However, no studies have been found that report the synthesis of metal complexes using this compound as a ligand and their subsequent application in homogeneous catalysis.

Precursors for Advanced Organic and Polymeric Materials

The structure of this compound makes it a theoretically viable monomer for the synthesis of specialized polymers. The presence of three carboxylic acid groups allows for the formation of highly branched or cross-linked structures, while the nitro group offers a site for further chemical transformation.

A potential synthetic route involves the chemical reduction of the nitro group to an amine (-NH2), yielding 6-Aminobenzene-1,2,4-tricarboxylic acid . This resulting molecule would be an AB3-type monomer, where 'A' is the reactive amino group and 'B' represents the three carboxylic acid groups. Such monomers are ideal candidates for the single-monomer synthesis of hyperbranched polymers.

Through a polycondensation reaction, the amino group of one monomer could react with a carboxylic acid group of another, forming amide linkages. This process, repeated many times, would lead to the formation of a hyperbranched polyamide. These polymers are characterized by a globular, tree-like architecture, low viscosity, high solubility, and a high density of terminal functional groups (in this case, carboxylic acids). These properties make them attractive for applications in coatings, additives, and drug delivery systems.

Despite this clear synthetic potential, no patents or research articles were identified that specifically describe the synthesis of polyamides, polyesters, or other advanced polymers using this compound or its aminated derivative as the primary monomer. The existing literature on polyamides and hyperbranched polymers utilizes other, more readily available monomers. nih.govrasayanjournal.co.in

Analytical Method Development for Research Applications

Development of Selective Detection Methodologies

Selective detection is paramount for distinguishing 6-Nitrobenzene-1,2,4-tricarboxylic acid from structurally similar compounds and potential interferents. Method development has explored both electrochemical and chromatographic techniques to achieve this.

While specific electrochemical sensors for this compound are not extensively documented, the principles applied to other polycarboxylic acids provide a strong foundation for development. Electrochemical methods are attractive due to their potential for high sensitivity, rapid response, and cost-effectiveness. mdpi.com

Potentiometric sensors, particularly ion-selective electrodes (ISEs), have been developed for a range of carboxylic acids. rsc.org These sensors typically operate by measuring the potential difference across a selective membrane that interacts with the target analyte. For polycarboxylic acids, electrodes have been fabricated using lipophilic anion exchangers incorporated into a polymer matrix, which can detect various mono-, di-, and tricarboxylic acids. acs.org An all-solid-state ion-selective membrane electrode, for instance, has been successfully used as a flow-through potentiometric detector in liquid chromatography. acs.org Another approach involves the in-situ conversion of carboxylic acids into amines, which are then detected by an amine-selective electrode based on a calix electrochemsci.orgarene ionophore. rsc.org This method has shown a Nernstian response with detection limits in the micromolar range for long-chain carboxylic acids. rsc.org

Conducting polymers are also promising materials for electrochemical sensors. mdpi.com For example, a sensor based on a poly-5,2′:5′,2″-terthiophene-3′-carboxylic acid nano-particle layer demonstrated a low detection limit of 3.0 × 10⁻⁷ M for phosphate (B84403) ions, indicating the potential of polymer-based sensors for anionic species. mdpi.com The electrocatalytic properties of such materials could be harnessed for the selective detection of the nitro group in this compound through voltammetric techniques like cyclic voltammetry or differential pulse voltammetry. mdpi.comcdc.gov These methods are based on the polarographic determination of the nitro group and can be highly selective. cdc.gov

The simultaneous determination of multiple polycarboxylic acids has been achieved using capillary electrophoresis coupled with a copper disk electrode, suggesting a viable strategy for analyzing complex mixtures containing this compound. nih.gov

Table 1: Performance of Electrochemical Sensors for Related Carboxylic Acids

| Sensor Type | Analyte(s) | Detection Limit | Technique | Reference |

|---|---|---|---|---|

| Calix electrochemsci.orgarene-based ISE | Nonanoic Acid | 2.8 x 10⁻⁵ mol/L | Potentiometry (after conversion to amine) | rsc.org |

| Calix electrochemsci.orgarene-based ISE | Dodecanoic Acid | 7.1 x 10⁻⁷ mol/L | Potentiometry (after conversion to amine) | rsc.org |

| Copper Disk Electrode | Oxalic, Citric, Malic, etc. | <15 fmol | Capillary Electrophoresis | nih.gov |

| MTDDACl-based Coated-Wire Electrode | Pyruvic, Malic, Fumaric Acids | 5 x 10⁻⁵ M (injected concentration) | Liquid Chromatography with Potentiometric Detection | acs.org |

This table is interactive and can be sorted by clicking on the column headers.

Chromatographic techniques are powerful tools for the separation and quantification of nitroaromatic compounds. High-performance liquid chromatography (HPLC) is particularly well-suited for analyzing non-volatile, polar compounds like this compound. cdc.gov

For the separation of nitrobenzene (B124822) compounds, HPLC coupled with an ultraviolet (UV) detector is the most common method. cdc.gov The presence of the nitrobenzene chromophore in this compound allows for sensitive detection using UV spectrophotometry. The selection of the stationary phase (column) and mobile phase is critical for achieving adequate separation from other components in a sample. Reversed-phase columns (e.g., C18) with buffered aqueous-organic mobile phases are typically employed for such analyses.

Gas chromatography (GC) can also be used, though it often requires a derivatization step to convert the non-volatile carboxylic acids into more volatile esters. cdc.gov Following derivatization, various detectors can be used, including mass spectrometry (MS), which provides structural information for definitive identification, and electron capture detection (ECD), which is highly sensitive to nitro-containing compounds. cdc.gov A method combining dispersive liquid-liquid microextraction (DLLME) with GC-MS has been developed for the sensitive determination of various nitrobenzenes in water samples, achieving low detection limits and high pre-concentration factors. researchgate.net

Table 2: Chromatographic Methods for Related Nitroaromatic Compounds

| Technique | Detector(s) | Application | Key Features | Reference |

|---|---|---|---|---|

| HPLC | UV | Nitrobenzenes in soil and water | Selective and reliable with good precision | cdc.gov |

| GC | MS, ECD, NPD, FID, TEA | Nitrobenzenes in water | High sensitivity, sub- to mid-ppb range | cdc.gov |

| HRGC | ECD | 1,3-DNB and metabolites in blood/urine | Excellent recovery (~110%) and precision (±3% CV) | cdc.gov |

This table is interactive and can be sorted by clicking on the column headers.

Standardization and Validation of Analytical Protocols

Once a suitable analytical method is developed, it must be rigorously standardized and validated to ensure that it is fit for its intended purpose. Validation demonstrates that the method is reliable, reproducible, and accurate for the quantitative determination of this compound. The key validation parameters include:

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. For a chromatographic method, this is typically assessed by preparing a series of standards of known concentration and plotting the instrument response against concentration. The correlation coefficient (R²) of the resulting calibration curve should be close to 1.000. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration (a certified reference material or a spiked matrix) and calculating the percent recovery.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) for a series of measurements. cdc.govresearchgate.net

Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. It is often calculated based on the signal-to-noise ratio (typically S/N = 3). nih.gov

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Selectivity/Specificity: The ability of the method to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, temperature), providing an indication of its reliability during normal usage.

For example, a validated DLLME-GC-MS method for nitrobenzenes demonstrated linearity over a concentration range of 0.5 µg L⁻¹ to 500.0 µg L⁻¹ with correlation coefficients from 0.9915 to 1.0000 and relative standard deviations between 4.9% and 8.2%. researchgate.net Such rigorous validation would be essential for any new analytical protocol for this compound to be accepted for research applications.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

The classical synthesis of nitrated aromatic compounds often involves harsh conditions, such as the use of mixed nitric and sulfuric acids, which can lead to environmental concerns and lack of selectivity. researchgate.netnih.gov Future research is increasingly directed towards developing greener, more efficient, and highly selective synthetic routes for 6-Nitrobenzene-1,2,4-tricarboxylic acid.

An emerging area of interest is the application of modern nitration techniques. This includes exploring alternative nitrating agents that are more environmentally benign than traditional reagents. researchgate.net The use of solid acid catalysts, such as zeolites, could offer pathways that are not only more sustainable but also provide greater control over the regioselectivity of the nitration process.

Furthermore, decarboxylative nitration represents a novel strategy that could be explored. chemrevlett.comchemrevlett.com This approach, where a carboxylic acid group is replaced by a nitro group, could offer alternative synthetic pathways from different precursors. Research into transition-metal-catalyzed C-H bond activation for direct nitration is another promising avenue, potentially allowing for the synthesis of the target compound with high atom economy. researchgate.net

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Traditional Method | Emerging Alternative |

|---|---|---|

| Nitrating Agent | Mixed H₂SO₄/HNO₃ | Benign nitrates, N₂O₅ |

| Catalyst | Strong mineral acids | Zeolites, solid acids |

| Key Advantage | Established methodology | Improved safety, selectivity, and environmental profile |

| Primary Challenge | Waste generation, harsh conditions | Catalyst development, reaction optimization |

Advanced Functionalization Strategies for Tailored Properties

The inherent functionalities of this compound—one nitro group and three carboxylic acid groups—offer numerous possibilities for advanced functionalization. Future research will likely focus on selectively modifying these groups to create a diverse library of derivatives with tailored electronic, optical, and chemical properties.

The nitro group is a versatile functional handle. It can be reduced to an amine, opening pathways to a wide range of subsequent reactions, including amidation and diazotization. This transformation dramatically alters the electronic properties of the aromatic ring and provides a key site for further molecular construction. The nitro group itself can also facilitate nucleophilic aromatic substitution, enabling the introduction of various functional groups onto the benzene (B151609) ring. nih.govresearchgate.net

The three distinct carboxylic acid groups present opportunities for selective esterification, amidation, or conversion to acid chlorides. Differential protection and activation strategies could allow for the stepwise functionalization of the molecule, leading to the creation of complex, precisely designed structures for specific applications, such as molecular sensors or building blocks for polymers.

Integration into Hybrid Material Systems

A significant emerging trend is the use of polycarboxylic acids as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) and other coordination polymers. The three carboxylic acid groups of this compound make it an excellent candidate for constructing novel porous materials.

Future research in this area will explore the synthesis of MOFs where this compound acts as the primary organic building block. The presence of the nitro group within the framework's pores is of particular interest. This functionality could be leveraged for applications such as:

Selective Gas Adsorption: The polar nitro group could enhance the framework's affinity for specific gases like CO₂.

Sensing: The nitroaromatic moiety is known to interact with certain analytes, suggesting potential for developing fluorescent or colorimetric sensors. researchgate.net

Catalysis: The functional groups could serve as active sites or be post-synthetically modified to introduce catalytic capabilities.

Integration into other hybrid systems, such as composites with graphene oxide or nanoparticles, could also be explored to develop materials with synergistic properties for electronics or energy storage.

Computational Design and Predictive Modeling of Derivatives and Assemblies

Computational chemistry is an indispensable tool for accelerating materials discovery. Future research on this compound and its derivatives will heavily rely on predictive modeling to guide synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the properties and potential toxicities of novel derivatives before they are synthesized. doi.orgdergipark.org.tr This in silico approach saves significant time and resources by prioritizing compounds with the most promising characteristics.

Molecular dynamics and Monte Carlo simulations can be used to predict how derivatives of this compound will self-assemble in solution or crystallize in the solid state. doi.org This is particularly crucial for designing MOFs and other supramolecular structures, as it allows researchers to model the formation of desired network topologies and predict material properties like porosity and stability.

Table 2: Focus of Computational Modeling Approaches

| Modeling Technique | Primary Objective | Predicted Properties/Outcomes |

|---|---|---|

| DFT/Quantum Chemistry | Calculate electronic structure | Reactivity, spectral properties, bond energies. researchgate.net |

| QSPR/QSAR | Relate structure to properties/activity | Toxicity, solubility, biological activity. doi.orgdergipark.org.tr |

| Molecular Dynamics | Simulate molecular motion over time | Self-assembly, conformational changes, material stability. |

Environmental Fate and Degradation Studies (Methodological Focus)

As with many nitroaromatic compounds, understanding the environmental fate and potential for degradation of this compound is crucial. nih.govcdc.gov While general knowledge about nitrobenzene (B124822) degradation exists, future research must focus on developing specific methodologies to study this particular compound.

The primary methodological focus will be on creating highly sensitive and selective analytical techniques for its detection and quantification in complex environmental matrices like soil and water. researchgate.net This could involve advanced chromatographic methods (e.g., LC-MS/MS) tailored for this analyte.

Scaling Up Research Synthesis and Material Production

For any potential application of this compound or its derivatives to become commercially viable, scalable and efficient production methods are required. A major trend in chemical manufacturing is the shift from traditional batch reactors to continuous flow chemistry systems.

Future research should investigate the synthesis of this compound using microreactors or other continuous flow platforms. researchgate.net These systems offer significant advantages, including enhanced heat and mass transfer, improved safety for highly exothermic reactions like nitration, and greater consistency in product quality. researchgate.net A key research goal would be to develop a continuous process that minimizes waste and maximizes yield, paving the way for kilogram-scale production and beyond. researchgate.net This would make the compound more accessible for larger-scale materials science research and potential industrial use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-nitrobenzene-1,2,4-tricarboxylic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves nitration of benzene-1,2,4-tricarboxylic acid derivatives. A controlled nitration reaction using mixed acid (HNO₃/H₂SO₄) at 0–5°C minimizes byproducts like dinitro isomers. Post-synthesis, recrystallization in ethanol-water mixtures (1:3 v/v) at pH 2–3 enhances purity. Characterization via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and ¹H/¹³C NMR ensures structural fidelity .

- Key Data :

| Parameter | Optimal Condition |

|---|---|

| Reaction Temp | 0–5°C |

| Solvent System | Ethanol:H₂O (1:3) |

| Purity Threshold | ≥98% (HPLC) |

Q. How can the stability of this compound under varying pH and temperature conditions be assessed?

- Methodological Answer : Conduct accelerated stability studies using buffered solutions (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λ = 260–280 nm for nitro groups) and LC-MS to identify breakdown products. Note: Nitroaromatic compounds are prone to hydrolysis under alkaline conditions, forming carboxylic acid derivatives .

Advanced Research Questions

Q. What experimental designs are suitable for studying metal-complexation behavior with this compound?

- Methodological Answer : Use Isothermal Titration Calorimetry (ITC) to quantify binding thermodynamics with metals (e.g., Fe³⁺, UO₂²⁺). Prepare ligand solutions in 0.1 M NaCl (ionic strength control) and titrate into metal ion solutions at pH 4–6 to avoid hydrolysis. Data analysis requires prior determination of protonation constants via NMR or potentiometry .

- Key Considerations :

- Metal-ligand stoichiometry (e.g., 1:1 vs. 1:2).

- Competition between nitro and carboxylate groups for coordination.

Q. How can contradictions in degradation kinetics data for nitro-substituted tricarboxylic acids be resolved?

- Methodological Answer : Discrepancies often arise from radical vs. ozone-driven pathways. Design parallel experiments:

- Radical pathway : Use persulfate/Fe²⁺ systems to generate SO₄•⁻/•OH, monitoring via EPR spectroscopy.

- Ozonation pathway : Apply ozone gas in a batch reactor, tracking intermediates by LC-Orbitrap MS/MS.

- Critical Note : Nitro groups may act as radical scavengers, slowing degradation rates compared to non-nitrated analogs .

Q. What computational approaches predict the reactivity of this compound in environmental systems?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density and Fukui indices, identifying electrophilic/nucleophilic sites. Molecular dynamics simulations (AMBER force field) model interactions with hydrated metal ions or organic matter. Validate predictions with experimental LC-MS/MS data .

Methodological Challenges and Solutions

Q. How to address low yields in the synthesis of this compound due to competing isomer formation?

- Solution : Introduce steric hindrance via temporary protecting groups (e.g., methyl esters) on carboxylates during nitration. Deprotection with H₂SO₄/H₂O (1:1) at 80°C restores functionality while minimizing isomerization .

Q. What analytical techniques differentiate between nitro-group reduction and decarboxylation pathways during degradation?

- Answer : Combine isotopic labeling (¹⁵NO₂) with FTIR to track nitro-to-amine conversion. Simultaneously, use ¹³C-labeled carboxylates and GC-MS to quantify CO₂ release. Cross-validate with XPS for surface-bound intermediates .

Data Contradiction Analysis

Q. Why do studies report conflicting stability thresholds for nitroaromatic tricarboxylic acids in aqueous systems?

- Analysis : Variability stems from:

- Matrix effects : Presence of dissolved organic matter (DOM) or ions (e.g., Ca²⁺) stabilizes/degrades the compound.

- Analytical limits : LC-MS may miss transient intermediates detected via in-situ Raman spectroscopy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.